molecular formula C17H13Cl2N3O2 B11982029 N-(3-chloro-2-methylphenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide

N-(3-chloro-2-methylphenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No.: B11982029
M. Wt: 362.2 g/mol
InChI Key: WWUAZOTYPSEZIR-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and 6-chloro-4-oxo-3(4H)-quinazolinecarboxylic acid.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Nucleophiles: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide involves:

    Molecular Targets: The compound may target specific enzymes or receptors in biological systems.

    Pathways: It may interfere with cellular pathways involved in cell growth, apoptosis, or microbial metabolism.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-(4-oxo-3(4H)-quinazolinyl)acetamide share structural similarities.

    Chloro-Substituted Compounds: Compounds with chloro substituents on aromatic rings, like 3-chloro-2-methylaniline derivatives.

Uniqueness

N-(3-chloro-2-methylphenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C17H13Cl2N3O2

Molecular Weight

362.2 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(6-chloro-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C17H13Cl2N3O2/c1-10-13(19)3-2-4-14(10)21-16(23)8-22-9-20-15-6-5-11(18)7-12(15)17(22)24/h2-7,9H,8H2,1H3,(H,21,23)

InChI Key

WWUAZOTYPSEZIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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